1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone
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Overview
Description
1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its unique structure, which includes amino, hydroxy, and propoxy groups attached to the anthraquinone core.
Preparation Methods
The synthesis of 1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone typically involves multiple steps, starting from readily available anthraquinone derivatives. The synthetic route may include:
Nitration and Reduction: Introduction of the amino group through nitration followed by reduction.
Hydroxylation: Introduction of hydroxy groups using hydroxylating agents.
Etherification: Attachment of the propoxy group through etherification reactions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted anthraquinones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to its observed effects.
Comparison with Similar Compounds
1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone can be compared with other anthraquinone derivatives such as:
1-Amino-4-hydroxy-2-methoxyanthraquinone: Similar in structure but with a methoxy group instead of a propoxy group.
1-Amino-4-hydroxyanthraquinone: Lacks the propoxy group, making it less complex.
1,4-Dihydroxyanthraquinone: Contains two hydroxy groups but no amino or propoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
85392-16-1 |
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Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(4-hydroxybutan-2-yloxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO5/c1-9(6-7-20)24-13-8-12(21)14-15(16(13)19)18(23)11-5-3-2-4-10(11)17(14)22/h2-5,8-9,20-21H,6-7,19H2,1H3 |
InChI Key |
FFBROZXPFIYGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)OC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
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